Cyclotridecanone fundamental properties
Cyclotridecanone fundamental properties
An In-Depth Technical Guide to the Fundamental Properties of Cyclotridecanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotridecanone (CAS No. 832-10-0) is a macrocyclic ketone characterized by a 13-membered carbon ring. While its direct applications in perfumery are limited, it holds significant academic interest for studying the structure-odor relationships of musk compounds.[1] Furthermore, its macrocyclic scaffold serves as a valuable structural motif and synthetic intermediate in medicinal chemistry. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and potential applications of Cyclotridecanone, offering a foundational resource for professionals in chemical research and drug development.
Core Molecular and Physical Properties
A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
Chemical Identity and Structure
Cyclotridecanone is a saturated cyclic ketone. Its structure consists of a thirteen-membered ring of carbon atoms with a single ketone functional group.[2]
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IUPAC Name : cyclotridecanone[2]
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CAS Number : 832-10-0[3]
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Molecular Formula : C₁₃H₂₄O[3]
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InChIKey : VHUGWUBIUBBUAF-UHFFFAOYSA-N[2]
Physicochemical Data
The physical properties of Cyclotridecanone define its state, solubility, and handling characteristics in a laboratory setting. It presents as a colorless oily liquid or a crystalline mass at or near room temperature.[1][4] It is insoluble in water but soluble in alcohols and oils.[1][4]
| Property | Value | Source(s) |
| Melting Point | 30-32 °C | [3][4] |
| Boiling Point | 146 °C @ 11 mmHg | [3][4] |
| 285.87 °C @ 760 mmHg (estimated) | [5] | |
| Density | 0.927 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.479 | [3][4] |
| Flash Point | > 110 °C (> 230 °F) | [3][5] |
| Vapor Pressure | 0.00273 - 0.003 mmHg @ 25°C | [3][5] |
| Water Solubility | 5.786 mg/L @ 25 °C (estimated) | [5] |
| logP (Octanol/Water) | 4.25 - 4.7 | [2][3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of Cyclotridecanone. The following data represent the characteristic spectral signatures of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic stretching vibration of the carbonyl group (C=O) and the C-H bonds of the methylene groups in the ring. The lack of significant strain in the 13-membered ring results in a carbonyl peak in the typical range for acyclic ketones.[6]
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Key Absorptions :
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~1710 cm⁻¹ : Strong C=O stretching, indicative of a ketone.
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~2850-2950 cm⁻¹ : C-H stretching of the alkane backbone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.
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¹H NMR : The proton NMR spectrum is complex due to the conformational flexibility of the large ring. It typically shows a series of overlapping multiplets for the methylene protons (CH₂) between approximately 1.2 and 2.4 ppm. The protons alpha to the carbonyl group are expected to be the most downfield-shifted.
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¹³C NMR : The carbon NMR spectrum provides a clearer picture of the carbon environments. The most notable signals are the carbonyl carbon and the alpha-carbons.
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~210 ppm : Carbonyl carbon (C=O).
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~40 ppm : Carbons alpha to the carbonyl.
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~20-30 ppm : Other methylene carbons in the ring.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation patterns, which can confirm the molecular formula.
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Molecular Ion Peak (M⁺) : m/z = 196.18, corresponding to the exact mass of C₁₃H₂₄O.[2]
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Key Fragmentation Peaks : Fragmentation patterns for macrocyclic ketones often involve complex rearrangements. Common fragments arise from cleavage alpha to the carbonyl group and subsequent losses of small neutral molecules.
Synthesis and Chemical Reactivity
The synthesis of macrocyclic ketones like Cyclotridecanone often involves ring-expansion strategies, leveraging more readily available smaller cyclic ketones.
Synthesis via Ring Expansion of Cyclododecanone
A primary route to Cyclotridecanone is the one-carbon ring expansion of Cyclododecanone (a commercially available 12-membered ring ketone).[3][7] This homologation can be achieved using various methods, including the reaction with diazomethane or related reagents. A common laboratory-scale method involves the use of diazoacetic esters.[3]
Experimental Protocol: Ring Expansion (Conceptual) Causality: This protocol is based on the Mock & Hartman ketone homologation method.[3] The diazoacetic ester acts as a carbene precursor, which adds to the carbonyl carbon of Cyclododecanone. The subsequent rearrangement, often facilitated by a Lewis acid like triethyloxonium fluoroborate, results in the insertion of a carbon atom into the ring, expanding it from 12 to 13 members.
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Enamine Formation (Alternative First Step) : In some variations, Cyclododecanone is first converted to its enamine to control the site of reaction.
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Reaction with Diazo Compound : The substrate (Cyclododecanone or its enamine) is reacted with a diazo compound (e.g., ethyl diazoacetate) in an appropriate solvent.
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Rearrangement : The intermediate is treated with a catalyst (e.g., a Lewis acid) to induce the ring-expanding rearrangement.
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Hydrolysis and Workup : The reaction mixture is hydrolyzed to convert any intermediate back to the ketone and then purified, typically by distillation or chromatography, to yield Cyclotridecanone.
Chemical Reactivity
The reactivity of Cyclotridecanone is primarily dictated by its ketone functional group. The large, flexible ring means it behaves similarly to an acyclic ketone, without the significant ring strain that influences the reactivity of smaller cycloalkanones.
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Alpha-Halogenation : The α-positions to the carbonyl can be halogenated under standard conditions (e.g., using N-Bromosuccinimide for bromination), which is a common transformation for introducing further functionality.[7]
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Oxidation : Strong oxidizing agents can cleave the ring at the carbonyl group to form dicarboxylic acids.
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Reduction : The ketone can be reduced to the corresponding alcohol, Cyclotridecanol, using standard reducing agents like sodium borohydride.
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Beckmann Rearrangement : The corresponding oxime of Cyclotridecanone can undergo a Beckmann rearrangement to yield a 14-membered ring lactam, a valuable monomer for polyamides.[7]
Applications and Scientific Relevance
Fragrance and Olfactory Research
Macrocyclic ketones are a well-known class of synthetic musks.[8] Cyclotridecanone possesses a musk-like odor profile, often described with animalic and powdery notes.[9] However, it is rarely used in commercial perfume compositions.[1] Its primary value in this field is academic, serving as a model compound to investigate how ring size, conformation, and functional group placement affect the olfactory properties of macrocycles.[1]
Role in Drug Development and Medicinal Chemistry
While not an active pharmaceutical ingredient itself, the Cyclotridecanone scaffold is relevant to drug discovery for several reasons:
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Macrocycle Scaffolds : There is a growing interest in macrocyclic compounds in drug development to tackle challenging biological targets like protein-protein interactions.[10] These large rings can provide conformational pre-organization for binding while maintaining sufficient solubility.
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Synthetic Building Block : As a functionalized macrocycle, Cyclotridecanone can serve as a starting material for more complex molecules. The ketone handle allows for a variety of chemical transformations to build out diverse structures.
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Lipophilicity and Permeability : The highly aliphatic nature of the ring gives the molecule a high logP value, making it very lipophilic.[3] In drug design, this property can be modulated. For instance, cyclodextrins, which are also macrocyclic, are used to encapsulate lipophilic drugs to improve their solubility and bioavailability.[11][12] The principles learned from simple macrocycles like Cyclotridecanone can inform the design of more complex drug delivery systems.
Safety and Handling
As with any laboratory chemical, proper handling of Cyclotridecanone is essential. The toxicological properties have not been fully investigated.[13]
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Hazard Identification :
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First Aid Measures :
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Handling and Storage :
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Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses).
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Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[15]
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